REACTION_SMILES
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[CH3:18][OH:19].[CH:26]([Cl:27])([Cl:28])[Cl:29].[Cl:5][c:6]1[cH:7][c:8]2[cH:9][cH:10][c:11]([CH2:16][OH:17])[cH:12][c:13]2[cH:14][cH:15]1.[S:1]([Cl:2])([Cl:3])=[O:4].[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[Cl:3][CH2:16][c:11]1[cH:10][cH:9][c:8]2[cH:7][c:6]([Cl:5])[cH:15][cH:14][c:13]2[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccc2cc(Cl)ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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ClCc1ccc2cc(Cl)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |